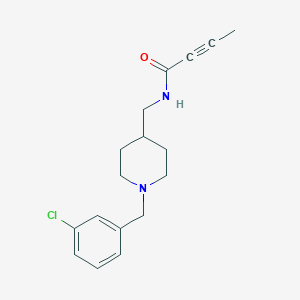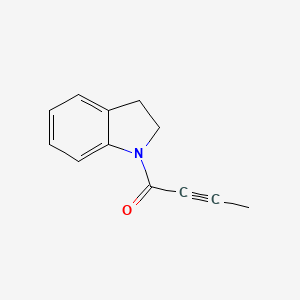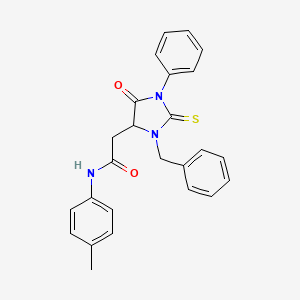
1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidinone ring, a piperidine ring, and an oxane moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyrimidinone Ring: This step involves the condensation of urea with an appropriate diketone under acidic or basic conditions to form the tetrahydropyrimidinone ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Oxane Moiety Introduction: The oxane ring is introduced via a nucleophilic substitution reaction, where a hydroxyl group reacts with an epoxide.
Final Coupling: The final step involves coupling the tetrahydropyrimidinone ring with the piperidine and oxane moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxane moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a potential lead compound for drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide: Lacks the oxane moiety, which may affect its biological activity.
N-(Oxan-4-yl)piperidine-3-carboxamide: Lacks the tetrahydropyrimidinone ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H26N4O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N4O4/c1-19-14(10-15(22)20(2)17(19)24)21-7-3-4-12(11-21)16(23)18-13-5-8-25-9-6-13/h10,12-13H,3-9,11H2,1-2H3,(H,18,23) |
InChI Key |
GQVHTCSSPNQWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCCC(C2)C(=O)NC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B11041340.png)
![2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide](/img/structure/B11041347.png)
![Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate](/img/structure/B11041352.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041356.png)


![Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11041364.png)

![N-(2-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11041388.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11041400.png)
![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11041411.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041421.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11041424.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11041428.png)
